N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-arginine
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Overview
Description
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID is a complex organic compound with a molecular formula of C29H42N4O6 This compound is characterized by its intricate structure, which includes a chromenyl group, a carbamimidamido group, and a pentanoic acid moiety
Preparation Methods
The synthesis of 5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID involves multiple steps, typically starting with the preparation of the chromenyl intermediate. This intermediate is then subjected to a series of reactions, including acylation, amidation, and carbamimidation, to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID can be compared with other similar compounds, such as:
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]BUTANOIC ACID: This compound has a similar structure but with a butanoic acid moiety instead of pentanoic acid.
5-CARBAMIMIDAMIDO-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]HEXANOIC ACID:
Properties
Molecular Formula |
C20H24N4O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H24N4O6/c21-20(22)23-8-2-5-15(18(26)27)24-17(25)10-29-11-6-7-13-12-3-1-4-14(12)19(28)30-16(13)9-11/h6-7,9,15H,1-5,8,10H2,(H,24,25)(H,26,27)(H4,21,22,23)/t15-/m0/s1 |
InChI Key |
QFAOEKMTYJBWGS-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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